molecular formula C10H10ClIO B8161976 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene

Cat. No.: B8161976
M. Wt: 308.54 g/mol
InChI Key: WJXSDVZXVRPNDM-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a chlorine atom, an iodine atom, and a cyclopropylmethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-2-nitrobenzene.

    Cyclopropylmethoxylation: The nitro group is reduced to an amine, which is then converted to a cyclopropylmethoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(cyclopropylmethoxy)-4-nitrobenzene
  • 1-Chloro-2-(cyclopropylmethoxy)-4-methylbenzene
  • 1-Chloro-2-(cyclopropylmethoxy)-4-ethylbenzene

Uniqueness

1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. The cyclopropylmethoxy group also adds to its uniqueness by providing steric hindrance and influencing the compound’s overall stability and reactivity .

Properties

IUPAC Name

1-chloro-2-(cyclopropylmethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClIO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSDVZXVRPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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